molecular formula C10H11Cl2NO B2385666 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 883549-04-0

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B2385666
CAS No.: 883549-04-0
M. Wt: 232.1
InChI Key: FWQUXDPMJYZPNA-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline. One common method involves dissolving 8-hydroxyquinoline in glacial acetic acid and then passing chlorine gas through the solution until it turns golden yellow. The reaction mixture is then poured into water, resulting in the precipitation of the desired product, which can be purified by recrystallization from acetone .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases .

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown that certain derivatives exhibit significant anticancer activity, making them potential candidates for drug development .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the production of high-performance materials .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been suggested that the compound may exert its effects by binding to metal ions, which are critical enzyme cofactors. This binding can disrupt the normal function of enzymes, leading to antimicrobial and anticancer effects . Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its tetrahydroquinoline structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQUXDPMJYZPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C(=C(C=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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